5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2415456-22-1
VCID: VC4269210
InChI: InChI=1S/C11H12FN5O/c1-8-4-9(12)5-15-10(8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18)
SMILES: CC1=CC(=CN=C1C(=O)NCCN2C=NC=N2)F
Molecular Formula: C11H12FN5O
Molecular Weight: 249.249

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide

CAS No.: 2415456-22-1

Cat. No.: VC4269210

Molecular Formula: C11H12FN5O

Molecular Weight: 249.249

* For research use only. Not for human or veterinary use.

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide - 2415456-22-1

Specification

CAS No. 2415456-22-1
Molecular Formula C11H12FN5O
Molecular Weight 249.249
IUPAC Name 5-fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C11H12FN5O/c1-8-4-9(12)5-15-10(8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18)
Standard InChI Key ZHFMFHHUOYYRBT-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(=O)NCCN2C=NC=N2)F

Introduction

5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. It features a unique molecular structure, integrating both a fluorine atom and a triazole ring, which contribute to its distinct chemical reactivity and biological activity. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biological research.

Molecular Formula and Weight

  • Molecular Formula: CHFNO

  • Molecular Weight: Approximately 246.27 g/mol.

Chemical Stability

  • Stability: Exhibits moderate stability under acidic or basic conditions but should be handled with care to avoid degradation.

Synthesis

The synthesis of 5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide involves several key steps, starting from commercially available precursors. Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. For example, the methylation step typically requires anhydrous conditions to prevent side reactions.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity is significantly influenced by both the fluorine atom and the triazole ring, which enhance its ability to fit into active sites on target proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various cellular pathways.

Potential Applications

  • Drug Development: Due to its unique structure and biological activity, it has potential applications in drug development.

  • Biological Research: Useful in studying interactions with biological systems and understanding its effects on cellular pathways.

Research Findings

PropertyDescription
Chemical ReactivityInfluenced by the electron-withdrawing effects of the fluorine atom and the presence of the triazole ring.
Biological ActivityExhibits diverse biological activities due to variations in molecular interactions.
StabilityModerate stability under acidic or basic conditions.

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